molecular formula C11H13N3O B1666024 4-Aminoantipyrine CAS No. 83-07-8

4-Aminoantipyrine

Cat. No. B1666024
CAS RN: 83-07-8
M. Wt: 203.24 g/mol
InChI Key: RLFWWDJHLFCNIJ-UHFFFAOYSA-N
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Description

4-Aminoantipyrine (also known as Ampyrone) is a metabolite of aminophenazone . It is an aromatic substance with analgesic, antipyretic, and anti-inflammatory properties . The compound is also known by its empirical formula, C11H13N3O, and has a molecular weight of 203.24 .


Synthesis Analysis

4-Aminoantipyrine can be synthesized from various aldehydes/ketones or amines of versatile steric, electronic, and functional nature . For instance, it can be synthesized by reacting 4-aminoantipyrine with hydrazine, ethylenediamine, or benzaldehyde . Another method involves the reaction of 4-aminoantipyrine with various cinnamaldehydes .


Molecular Structure Analysis

The molecular structure of 4-Aminoantipyrine has been studied using vibration spectral and DFT studies . The presence of a free amine and a cyclic ketone functionality makes 4-aminoantipyrine an attractive amphoteric substrate for Schiff base formation .


Chemical Reactions Analysis

4-Aminoantipyrine is widely used as an analytical reagent for the estimation of phenol . It forms Schiff bases when treated with aldehydes/ketones, which are used in chemosensing applications . It also readily forms metal complexes due to its amino nitrogen, a strong coordination site .


Physical And Chemical Properties Analysis

4-Aminoantipyrine is a powder that is soluble in water . It has a melting point of 105-110 °C .

Scientific Research Applications

Schiff Base Formation and Metal Complexes

4-Aminoantipyrine is pivotal in the synthesis of Schiff bases, which are formed by the condensation of primary amines with carbonyl groups. These bases are known for their chelating properties and ability to form stable complexes with various metal ions. The metal complexes derived from Schiff bases of 4-Aminoantipyrine have been extensively studied for their unique physical, chemical, and spectral properties . These complexes are significant in medicinal chemistry, environmental science, and material science due to their potential applications in antimicrobial resistance and pollution control .

Antimicrobial Applications

Transition metal complexes of 4-Aminoantipyrine derivatives exhibit promising antibacterial and antifungal properties. The free amine and cyclic ketone functionalities of 4-Aminoantipyrine make it an attractive substrate for forming ligand systems with diverse coordination behavior. These complexes have been explored for their utility as potent antimicrobial agents, contributing to the development of new strategies against microbial resistance .

Analytical Chemistry

In analytical chemistry, 4-Aminoantipyrine is used as a reagent for the spectrophotometric determination of various compounds. It acts as an electrophilic coupling reagent in methods for determining trace amounts of metals like iron(III) in water, industrial effluents, and soil samples . Its role in the colorimetric determination of phenols is also well-documented, making it a valuable tool in environmental monitoring and quality control processes .

Biochemical Research

4-Aminoantipyrine finds extensive use in biochemical research due to its reactivity. It is involved in reactions producing peroxides or phenols and is used for glucose determination in the presence of phenol and peroxidase. Additionally, it stimulates liver microsomes and is utilized in measuring extracellular water, highlighting its role in physiological and pathological studies .

Material Science

The coordination properties of 4-Aminoantipyrine have been modified to yield new ligands with specific and enhanced properties. One such application is in the synthesis of salicylidene-4-aminoantipyrine, which has potential coordination sites for metal ions. These ligands are used in the synthesis of transition metal and lanthanide ligands, contributing to advancements in material science .

Pharmaceutical Industry

In the pharmaceutical industry, 4-Aminoantipyrine derivatives are used to produce compounds with anti-inflammatory, analgesic, anticonvulsant, and cytotoxic activities. The compound’s ability to form various derivatives by reacting with aldehydes/ketones or by condensation with acyl or alkyl halides makes it a versatile substrate for developing new drugs and therapeutic agents .

Safety And Hazards

4-Aminoantipyrine should be handled with care to avoid dust formation, ingestion, and inhalation . It should not come into contact with the eyes, skin, or clothing. The compound should be stored in a tightly closed container in a dry, well-ventilated place, away from direct sunlight .

Future Directions

Research on 4-Aminoantipyrine and its derivatives is ongoing, particularly in the field of pharmaceutical science . Its rich coordination chemistry and potential applications make it an area of great interest. Future research may focus on developing new Schiff base derivatives of 4-Aminoantipyrine and exploring their utility as antibacterial and antifungal agents .

properties

IUPAC Name

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFWWDJHLFCNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048860
Record name Ampyrone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoantipyrine

CAS RN

83-07-8
Record name 4-Aminoantipyrine
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Record name Ampyrone
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Record name 4-Aminoantipyrine
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Record name 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-
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Record name Ampyrone
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Record name 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
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Record name AMPYRONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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